The compound (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 484.06 g/mol. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and antimicrobial properties.
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of this compound features several notable functional groups:
Property | Value |
---|---|
Molecular Formula | C25H30ClN5O |
Molecular Weight | 484.06 g/mol |
IUPAC Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI Key | SJNPCDLWAMTRDI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its efficacy in biological applications.
While specific studies on the mechanism of action for this particular compound may be limited, similar piperazine derivatives often act on neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of both piperazine and triazole structures suggests potential interactions with these receptors, which could lead to effects such as:
Further pharmacological studies would be necessary to elucidate the exact mechanism of action.
The physical and chemical properties of this compound are critical for understanding its behavior in biological systems:
Property | Value |
---|---|
Purity | ≥ 95% |
Solubility | Not available |
Melting Point | Not specified |
This compound has potential applications in various scientific fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4